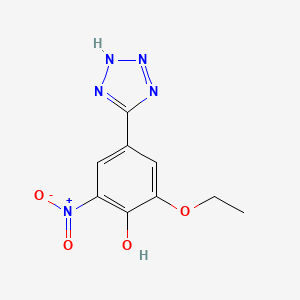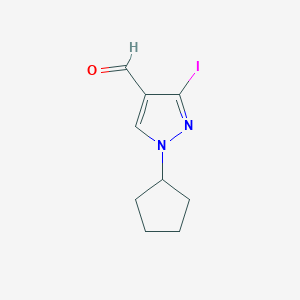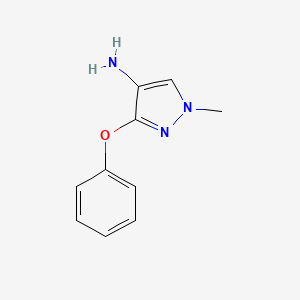![molecular formula C11H9ClN4O2 B10903572 4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol](/img/structure/B10903572.png)
4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone is a hydrazone derivative formed by the condensation of 2,4-dihydroxybenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone typically involves the following steps:
Condensation Reaction: The primary method involves the condensation of 2,4-dihydroxybenzaldehyde with 3-chloro-2-pyrazinecarboxylic acid hydrazide in a suitable solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction.
Purification: The crude product is purified by recrystallization from an appropriate solvent, often ethanol or methanol, to obtain the pure hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or ether.
Substitution: Amines, thiols; often in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or hydrazines.
Substitution: Substituted hydrazones with various functional groups replacing the chloro group.
Scientific Research Applications
2,4-Dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Analytical Chemistry: It serves as a reagent for the detection and quantification of certain metal ions and organic compounds.
Mechanism of Action
The mechanism by which 2,4-dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone exerts its effects involves:
Interaction with Biological Targets: The compound can bind to proteins and enzymes, altering their function. This is particularly relevant in its antimicrobial and anticancer activities.
Pathways Involved: It may interfere with cellular pathways such as DNA replication and repair, leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde Isonicotinoyl Hydrazone: Similar in structure but with an isonicotinoyl group instead of a pyrazinyl group.
2,4-Dihydroxybenzaldehyde 3-Pyridyl Hydrazone: Contains a pyridyl group, differing in the heterocyclic ring structure.
Uniqueness
2,4-Dihydroxybenzaldehyde 1-(3-chloro-2-pyrazinyl)hydrazone is unique due to the presence of both hydroxyl and chloro groups, which can participate in diverse chemical reactions, enhancing its versatility in various applications.
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C11H9ClN4O2 |
|---|---|
Molecular Weight |
264.67 g/mol |
IUPAC Name |
4-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-11(14-4-3-13-10)16-15-6-7-1-2-8(17)5-9(7)18/h1-6,17-18H,(H,14,16)/b15-6+ |
InChI Key |
ZZGUTSFAPDWRMW-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC2=NC=CN=C2Cl |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC2=NC=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10903490.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10903498.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10903503.png)




![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10903543.png)
![N'-{(E)-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10903550.png)
![3,4-dihydroquinolin-1(2H)-yl{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10903556.png)
![3-fluoro-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B10903557.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10903579.png)
![2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol](/img/structure/B10903590.png)
